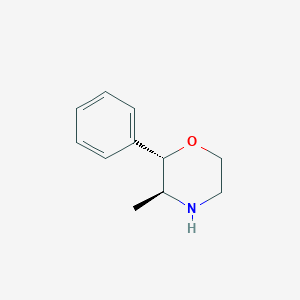

trans-Phenmetrazine

Description

Historical Context of Phenmetrazine Discovery and Early Research

Phenmetrazine was first patented in Germany in 1952 by the pharmaceutical company Boehringer-Ingelheim. wikipedia.org The development of the compound was the outcome of a targeted research effort by scientists Thomä and Wick, who sought to create an anorectic (appetite-suppressing) agent that did not possess the significant side effects associated with amphetamine. wikipedia.org Following its discovery, initial pharmacological data were published in 1954, and the compound was introduced for clinical use in Europe that same year. wikipedia.org Early research confirmed its efficacy as an appetite suppressant, demonstrating weight loss results in subjects with obesity that were comparable to those achieved with dextroamphetamine. wikipedia.org

Recognition of Phenmetrazine as a Key Metabolite in Pharmacological Studies

A significant area of phenmetrazine research is its role as the primary active metabolite of the compound phendimetrazine (B1196318). wikipedia.org Phendimetrazine is classified as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active form, which is phenmetrazine. nih.govwikipedia.org Pharmacokinetic studies have shown that approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine through N-demethylation. wikipedia.org

This metabolic conversion is crucial to the pharmacological effects observed after phendimetrazine administration. Research in rhesus monkeys has provided direct evidence supporting this relationship. These studies demonstrated that after the administration of behaviorally active doses of phendimetrazine, plasma levels of phenmetrazine increased to significant levels. nih.govnih.gov The findings support the hypothesis that phenmetrazine, as an active metabolite, is a primary contributor to the pharmacological and behavioral effects of phendimetrazine. nih.govresearchgate.net The use of phendimetrazine as a prodrug offers a different pharmacokinetic profile, as the gradual metabolic conversion results in a more steady and prolonged exposure to the active phenmetrazine compound compared to direct administration of phenmetrazine itself. wikipedia.org

Significance of Stereoisomerism in Phenmetrazine Research

The chemical structure of phenmetrazine includes two chiral centers, which results in the existence of four distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other, commonly referred to as the cis and trans isomers. nih.gov Chemical synthesis of phenmetrazine and its analogs typically results in the formation of the more stable trans-isomer. nih.gov

The stereochemistry of the molecule is of profound significance in its pharmacology, as the different isomers exhibit distinct biological activities. Research has focused on separating and characterizing the effects of the individual optical isomers (enantiomers) of the trans-diastereomer: (+)-trans-phenmetrazine and (-)-trans-phenmetrazine.

Studies have revealed notable differences in their effects:

Central Stimulation : The dextro-isomer, (+)-trans-phenmetrazine, is approximately four times more potent than the levo-isomer, (-)-trans-phenmetrazine, in producing central nervous system stimulation. wikipedia.org

Appetite Suppression : In studies involving oral administration to rats, the levo-isomer was found to be more effective in reducing food intake. However, when administered subcutaneously, both optical isomers were equally effective in this regard. wikipedia.org

Research Data on Monoamine Transporter Activity

The primary mechanism of action for trans-Phenmetrazine is as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org Its activity has been quantified in various in vitro studies.

Table 1: Potency of Phenmetrazine as a Monoamine Releaser EC₅₀ is the half-maximal effective concentration for inducing neurotransmitter release. Lower values indicate higher potency.

| Neurotransmitter | EC₅₀ Value (nM) |

|---|---|

| Norepinephrine | 29–50 |

| Dopamine | 70–131 |

| Serotonin (B10506) | 7,765 to >10,000 |

Data sourced from studies on rat brain synaptosomes. wikipedia.org

Table 2: Inhibitory Activity of Phenmetrazine at Monoamine Transporters IC₅₀ is the half-maximal inhibitory concentration for blocking neurotransmitter uptake. Lower values indicate higher potency.

| Transporter | Compound | IC₅₀ Value (μM) |

|---|---|---|

| DAT (Dopamine) | Phenmetrazine | 1.93 - 6.74 |

| NET (Norepinephrine) | Phenmetrazine | 1.2 - 5.2 |

| SERT (Serotonin) | Phenmetrazine | >10 |

Data sourced from uptake inhibition assays. nih.gov

Structure

3D Structure

Properties

CAS No. |

1618-50-4 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |

InChI Key |

OOBHFESNSZDWIU-GXSJLCMTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OCCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation

Absolute Configuration and Isomeric Forms of Phenmetrazine

Phenmetrazine, chemically known as 3-methyl-2-phenylmorpholine, possesses two chiral centers, which gives rise to four possible stereoisomers. These exist as two pairs of enantiomers: (2R,3R)- and (2S,3S)-phenmetrazine, which constitute the trans diastereomer, and (2R,3S)- and (2S,3R)-phenmetrazine, which form the cis diastereomer. The racemic mixture of the trans-isomer is denoted as (2RS,3RS)-trans-phenmetrazine. The synthesis of phenmetrazine and its analogs typically results in the formation of the more stable trans-isomer nih.gov. The spatial orientation of the methyl group at the C3 position and the phenyl group at the C2 position relative to the morpholine (B109124) ring defines these isomeric forms. In the trans configuration, these two substituents are on opposite sides of the morpholine ring plane.

Conformational Analysis: Preferred Chair Conformations

The morpholine ring of trans-phenmetrazine, like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For trans-1,4-disubstituted cyclohexanes, the most stable conformation is typically the one where both substituents are in equatorial positions, as this minimizes 1,3-diaxial interactions youtube.com. Similarly, in this compound, the phenyl group at C2 and the methyl group at C3 are preferentially located in equatorial positions to achieve maximum stability. This diequatorial arrangement avoids the significant steric hindrance that would arise from 1,3-diaxial interactions if one or both groups were in axial positions. The chair conformation with both the phenyl and methyl groups in equatorial positions is therefore the most energetically favorable and predominant conformer.

Spectroscopic Methodologies for Stereochemical Assignment

A variety of spectroscopic techniques are employed to elucidate and confirm the stereochemistry of phenmetrazine isomers. These methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Table 1: ¹³C NMR Chemical Shifts for 4-methylphenmetrazine Fumarate

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (fumarate) | 167.09 |

| C (aromatic, C4') | 137.42 |

| C (aromatic, C1') | 135.84 |

| CH (fumarate) | 134.60 |

| CH (aromatic, C3', C5') | 128.77 |

| CH (aromatic, C2', C6') | 127.40 |

| C2 | 82.72 |

| C6 | 65.14 |

| C3 | 54.66 |

| C5 | 44.00 |

| CH₃ (phenyl) | 20.73 |

Data from a study on 4-methylphenmetrazine fumarate in DMSO nih.gov.

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. Chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are crucial for stereochemical assignment. In the case of this compound, the coupling constant between the protons at C2 and C3 is particularly informative. A large coupling constant is indicative of a trans-diaxial relationship between these protons, which corresponds to a diequatorial arrangement of the phenyl and methyl substituents. For example, in the ¹H NMR spectrum of 4-methylphenmetrazine, the signal for the proton at C2 (H-2) appears as a doublet with a coupling constant (J) of 9.4 Hz, confirming a trans relationship with the proton at C3 nih.gov.

Table 2: ¹H NMR Data for 4-methylphenmetrazine Fumarate

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2', H-6' | 7.26–7.20 | m | |

| H-3', H-5' | 7.20–7.14 | m | |

| CH (fumarate) | 6.55 | s | |

| H-2 | 4.12 | d | 9.4 |

| H-6 (one H) | 3.94 | dt | 11.8, 2.5 |

| H-6 (one H) | 3.77–3.66 | m | |

| H-3, H-5 | 3.10–2.97 | m | |

| CH₃ (phenyl) | 2.30 | s |

Data from a study on 4-methylphenmetrazine fumarate in DMSO nih.gov.

X-ray Crystallography for Isomeric Confirmation

X-ray crystallography provides unambiguous proof of the solid-state structure of a molecule, including its absolute stereochemistry and conformation. This technique has been used to confirm the trans-configuration of phenmetrazine derivatives. For instance, X-ray analysis of 4-methylphenmetrazine hydrochloride confirmed that the sample was consistent with the trans-form nih.gov. The analysis reveals precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the morpholine ring and the relative orientations of the substituents. In the crystal structure of phenmetrazine hydrochloride, significant intermolecular hydrogen bonds between the nitrogen and chloride ions are also observed nih.gov.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2RS,3RS)-trans-Phenmetrazine |

| (2R,3R)-Phenmetrazine |

| (2S,3S)-Phenmetrazine |

| cis-Phenmetrazine |

| (2R,3S)-Phenmetrazine |

| (2S,3R)-Phenmetrazine |

| 4-methylphenmetrazine |

| Phenmetrazine hydrochloride |

Synthesis Pathways and Structural Modifications for Research

Established Synthetic Routes for Trans-Phenmetrazine and its Stereoisomers

Phenmetrazine, chemically known as 3-methyl-2-phenylmorpholine, is a synthetic derivative of amphetamine where the terminal amine is incorporated into a morpholine (B109124) ring. nih.gov The synthesis of phenmetrazine and its analogues typically results in the formation of the more stable trans-isomer. nih.gov

A common and established synthetic pathway begins with the reaction of an appropriate propiophenone (B1677668) derivative. For instance, the synthesis of methylated phenmetrazine analogues involves the initial reaction of a methyl-substituted propiophenone with N,N-diisopropylethylamine and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to form a silyl (B83357) enol ether. This intermediate is then reacted with N-bromosuccinimide to yield a bromo-ketone. Subsequent reaction with an amino alcohol, such as 2-amino-1-propanol, leads to the formation of an amino-ketone. This is followed by reduction of the ketone to an alcohol using a reducing agent like sodium borohydride. The final step involves cyclization, often facilitated by a strong acid such as concentrated sulfuric acid, to form the morpholine ring. nih.gov This general protocol has been adapted for the synthesis of various phenmetrazine analogues. nih.gov

Due to the presence of two chiral centers in the phenmetrazine molecule, four stereoisomers are possible, existing as two racemic mixtures: cis and trans. nih.gov The synthesis generally favors the formation of the trans-racemate, which is thermodynamically more stable. nih.gov Stereoselective synthesis to isolate specific enantiomers can be achieved through the use of chiral catalysts or auxiliaries, or by separating the diastereomers formed by reacting the racemic mixture with an enantiomerically pure reagent. google.com

Advanced Synthetic Methodologies for Morpholine Derivatives

The morpholine ring is a crucial pharmacophore found in many biologically active compounds. researchgate.net Consequently, the development of advanced and efficient synthetic methodologies for its construction is an active area of research. These methods often focus on stereoselectivity and the introduction of diverse substituents.

A notable strategy involves a four-step synthesis of cis-3,5-disubstituted morpholines starting from enantiomerically pure amino alcohols. nih.gov A key step in this process is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov Another modern approach utilizes ethylene (B1197577) sulfate (B86663) as an inexpensive and readily available reagent for the selective monoalkylation of 1,2-amino alcohols, which can then be cyclized to form morpholines under mild conditions. organic-chemistry.orgnih.gov This method is environmentally friendly, scalable, and avoids the use of toxic reagents. organic-chemistry.orgchemrxiv.org

Other advanced methods include:

Tandem hydroamination and asymmetric transfer hydrogenation reactions of aminoalkyne substrates. organic-chemistry.org

Photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions. organic-chemistry.org

Intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate. organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are particularly valuable for creating molecular diversity.

One powerful MCR for synthesizing morpholine derivatives is the electrophilic aminoalkoxylation of olefins . This reaction can be achieved using a halonium-based strategy. A Lewis acid catalyzes a halo-etherification process with widely available alkenes, which can then be transformed into morpholine products with exceptional regioselectivity for both activated and unactivated olefins. nih.gov This method provides a practical route to useful pharmaceutical motifs. nih.gov Another example involves a one-pot multicomponent synthesis of 2,2,6-trisubstituted morpholines by mixing epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. acs.org

Rational Design of Analogues for Structure-Activity Relationship Studies

The modification of the phenmetrazine structure, particularly by substitution on the phenyl ring, is a common strategy to create analogues for SAR studies. nih.gov These studies aim to understand how specific structural changes affect the compound's interaction with monoamine transporters, thereby influencing its pharmacological profile.

Fluorine substitution is a widely used tactic in medicinal chemistry to modulate a molecule's properties, such as metabolic stability and receptor binding affinity. The synthesis of fluorinated phenmetrazine analogues, including 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (B1651833) (3-FPM), and 4-fluorophenmetrazine (B12746894) (4-FPM), has been reported for research purposes. drugsandalcohol.ie

The synthesis of these analogues follows a similar pathway to that of phenmetrazine, starting with the corresponding fluorinated propiophenone. nih.gov Research on these compounds has shown that the position of the fluorine atom on the phenyl ring significantly influences their activity at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. researchgate.net For example, 2-FPM, 3-FPM, and 4-FPM have been found to be inhibitors of uptake at DAT and NET, with less potent effects at SERT. researchgate.net Studies have also identified these compounds as monoamine releasers, with notable potency at catecholamine transporters. researchgate.net

Table 1: Fluorinated Phenmetrazine Analogues

| Compound Name | Abbreviation | Position of Fluorine |

|---|---|---|

| 2-Fluorophenmetrazine | 2-FPM | ortho- |

| 3-Fluorophenmetrazine | 3-FPM | meta- |

| 4-Fluorophenmetrazine | 4-FPM | para- |

Similarly to fluorination, methylation of the phenyl ring provides another avenue to explore the SAR of phenmetrazine. The synthesis and pharmacological evaluation of 2-methylphenmetrazine (2-MPM), 3-methylphenmetrazine (3-MPM), and 4-methylphenmetrazine (4-MPM) have been described in the scientific literature. nih.govdrugsandalcohol.ie

The synthesis of these methylated analogues is achieved by employing the corresponding methyl-substituted propiophenone in the established synthetic route. nih.gov Pharmacological studies have revealed that the position of the methyl group also has a profound impact on the resulting compound's effects. For instance, in vitro transporter assays in rat brain synaptosomes suggest that 2-MPM and 3-MPM are likely to exhibit stimulant properties similar to the parent compound, phenmetrazine. nih.govdrugsandalcohol.ie In contrast, 4-MPM may display entactogen-like properties, suggesting a different interaction with monoamine transporters. nih.govdrugsandalcohol.ienih.gov

Table 2: Methylated Phenmetrazine Analogues

| Compound Name | Abbreviation | Position of Methyl Group |

|---|---|---|

| 2-Methylphenmetrazine | 2-MPM | ortho- |

| 3-Methylphenmetrazine | 3-MPM | meta- |

| 4-Methylphenmetrazine | 4-MPM | para- |

Pharmacological Mechanisms of Action: Preclinical Investigations

Monoamine Transporter Interactions: Uptake Inhibition and Neurotransmitter Release

trans-Phenmetrazine primarily exerts its effects by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). Its actions are characterized by both the inhibition of neurotransmitter reuptake and the promotion of their release.

Dopamine Transporter (DAT) Activity

This compound demonstrates robust activity at the dopamine transporter, functioning as both a potent uptake inhibitor and a dopamine-releasing agent.

In vitro studies utilizing rat brain synaptosomes have quantified the potency of this compound and its individual enantiomers in promoting dopamine release. The racemic mixture, (±)-phenmetrazine, shows a half-maximal effective concentration (EC50) for dopamine release of 131 nM. medkoo.comnih.gov The (+)-enantiomer is notably more potent, with an EC50 value of 87.4 nM, compared to the (–)-enantiomer's EC50 of 415 nM. nih.gov This indicates that the (+)-isomer is the more active component of the racemic mixture in inducing dopamine release. nih.gov

Further electrophysiological studies in oocytes expressing the human dopamine transporter (hDAT) confirm that phenmetrazine acts as a DAT substrate, inducing an inward current consistent with its function as a releasing agent. researchgate.netnih.gov In terms of uptake inhibition, phenmetrazine displays an IC50 value in the low micromolar range. nih.gov

| Compound | Assay | Potency (EC50/IC50) |

|---|---|---|

| (±)-Phenmetrazine | Dopamine Release | 131 nM |

| (+)-Phenmetrazine | Dopamine Release | 87.4 nM |

| (–)-Phenmetrazine | Dopamine Release | 415 nM |

| Phenmetrazine | Dopamine Uptake Inhibition | Low µM range |

In vivo microdialysis studies in rats have substantiated the potent dopamine-releasing effects of phenmetrazine observed in vitro. A significant, dose-dependent elevation in brain dopamine levels has been recorded. wikipedia.org Specifically, a 10 mg/kg intravenous dose of phenmetrazine resulted in a substantial increase in dopamine levels within the nucleus accumbens, reaching approximately 1,400% of baseline. wikipedia.org This dramatic rise in extracellular dopamine in a key brain region associated with reward and motivation underscores the compound's powerful dopaminergic activity.

Norepinephrine Transporter (NET) Activity

Similar to its effects on DAT, this compound is also a potent agent at the norepinephrine transporter.

Preclinical data from assays using rat brain synaptosomes show that phenmetrazine is a highly effective norepinephrine-releasing agent. nih.gov It has an EC50 value for norepinephrine release of 50.4 nM. medkoo.comnih.gov This indicates that phenmetrazine is even more potent at releasing norepinephrine than it is at releasing dopamine. nih.gov In uptake inhibition assays, phenmetrazine demonstrated a potency ranging from 1.2 to 5.2 μM for blocking the norepinephrine transporter. nih.gov

| Compound | Assay | Potency (EC50/IC50) |

|---|---|---|

| Phenmetrazine | Norepinephrine Release | 50.4 nM |

| Phenmetrazine | Norepinephrine Uptake Inhibition | 1.2 - 5.2 µM |

Serotonin Transporter (SERT) Activity

The interaction of this compound with the serotonin transporter is considerably weaker than its activity at DAT and NET. nih.gov

In vitro assays have shown that phenmetrazine has a negligible effect as a serotonin releaser. medkoo.com The EC50 value for serotonin release is reported to be 7,765 nM, which is significantly higher than its EC50 values for dopamine and norepinephrine release, indicating a much lower potency. medkoo.comnih.gov Similarly, its efficacy as a serotonin uptake blocker is also modest, with IC50 values in the low micromolar range, and it is noted to be nearly 10-fold less potent at SERT compared to some of its analogs. nih.gov This pharmacological profile highlights this compound as a selective releasing agent for catecholamines (dopamine and norepinephrine) with minimal impact on serotonergic systems. nih.govwikipedia.org

| Compound | Assay | Potency (EC50/IC50) |

|---|---|---|

| Phenmetrazine | Serotonin Release | 7,765 nM |

| Phenmetrazine | Serotonin Uptake Inhibition | Low µM range |

In Vitro Assays (e.g., [3H]Serotonin Uptake)

In vitro studies using rat brain synaptosomes have characterized this compound as a potent substrate-type releaser at norepinephrine transporters (NET) and dopamine transporters (DAT). nih.govnih.gov Its efficacy as a releasing agent is significantly higher for norepinephrine and dopamine compared to serotonin. wikipedia.org Assays measuring the release of radiolabeled neurotransmitters show that phenmetrazine is a potent releaser of [3H]norepinephrine with a half-maximal effective concentration (EC₅₀) of 50 nM. nih.gov It is also a potent releaser of [3H]dopamine, with an EC₅₀ value of 131 nM. nih.gov In contrast, phenmetrazine demonstrates very weak activity at the serotonin transporter (SERT), with EC₅₀ values for [3H]serotonin release reported to be between 7,765 nM and greater than 10,000 nM. wikipedia.orgnih.gov These findings highlight a distinct pharmacological profile, with a strong preference for catecholamine release over serotonin release. nih.gov

Table 1: In Vitro Monoamine Releasing Potency of this compound

| Monoamine Transporter | EC₅₀ (nM) |

|---|---|

| Norepinephrine (NET) | 29 - 50 wikipedia.orgnih.gov |

| Dopamine (DAT) | 70 - 131 wikipedia.orgnih.gov |

Comparative Potency and Efficacy with Related Psychostimulants (e.g., Dextroamphetamine, Methamphetamine)

When compared to other well-known psychostimulants, this compound is several times less potent than dextroamphetamine and dextromethamphetamine as a norepinephrine-dopamine releasing agent (NDRA) in vitro. wikipedia.org Despite its lower potency, it produces psychostimulant effects that are subjectively very similar to those of amphetamine and methamphetamine in clinical studies. wikipedia.org Its pharmacological activity is comparable to other amphetamines, primarily involving central nervous system stimulation. drugbank.commedicinenet.comdrugs.com

Prodrug Dynamics and Active Metabolite Hypothesis (Phendimetrazine to Phenmetrazine)

Phendimetrazine (B1196318), the N-methylated analog of phenmetrazine, is considered a prodrug that exerts its primary pharmacological effects through its metabolic conversion to phenmetrazine. nih.govwikipedia.orggoogle.com Approximately 30% of an oral dose of phendimetrazine is metabolized into phenmetrazine. wikipedia.org This biotransformation is crucial, as phendimetrazine itself is largely inactive, while phenmetrazine is a potent substrate for norepinephrine and dopamine transporters. nih.gov This prodrug mechanism allows for a more sustained and steady exposure to the active compound. wikipedia.org The cis-configured stereoisomer of phenmetrazine, known as pseudophenmetrazine, is also believed to be an active metabolite of phendimetrazine. wikipedia.org

Dissociable Pharmacological Effects of Prodrug and Metabolite at Monoamine Transporters

There are distinct and dissociable pharmacological actions of the prodrug phendimetrazine and its active metabolite phenmetrazine at monoamine transporters. nih.gov While phenmetrazine functions as a classic substrate-type releaser, inducing an inward current at the human dopamine transporter (hDAT), phendimetrazine acts as a DAT inhibitor. nih.govresearchgate.net In voltage-clamped oocytes, phendimetrazine blocked the basal hDAT current, a characteristic of a transporter inhibitor. nih.govresearchgate.net Furthermore, when co-applied, phendimetrazine was found to attenuate the inward current induced by phenmetrazine, providing further evidence of its role as a DAT inhibitor. nih.govresearchgate.net This suggests a novel therapeutic mechanism where the initial administration of phendimetrazine results in DAT inhibition, followed by DAT substrate-induced dopamine release as it is metabolized to phenmetrazine. nih.govresearchgate.net In contrast to its metabolite, phendimetrazine itself has no effect on the uptake or release of any monoamine neurotransmitter in rat brain synaptosome assays. nih.gov

Contribution of Phenmetrazine to Preclinical Behavioral Effects of Phendimetrazine

Preclinical studies support the hypothesis that phenmetrazine, as an active metabolite, contributes significantly to the behavioral effects of phendimetrazine. researchgate.netnih.gov In drug discrimination studies with rhesus monkeys, behaviorally active doses of phendimetrazine resulted in plasma levels of phenmetrazine similar to those seen after direct administration of phenmetrazine. researchgate.netnih.gov Both phendimetrazine and phenmetrazine produced dose-dependent cocaine-like discriminative stimulus effects in rats. nih.gov

However, some evidence suggests that phendimetrazine may not be an entirely inactive prodrug. nih.gov The behavioral effects of phendimetrazine in rhesus monkeys had a more rapid onset than would be expected based on phenmetrazine plasma levels alone, indicating that other mechanisms, or perhaps phendimetrazine's own pharmacological activity, may also play a role. researchgate.netnih.gov In rats, the time courses of discriminative stimulus effects for both compounds were similar, with peak effects observed at 10 minutes, which further suggests that phendimetrazine might have pharmacological activity independent of its conversion to phenmetrazine. nih.gov

Stereoselectivity of Pharmacological Actions (e.g., Dextro vs. Levo Isomers)

The pharmacological actions of phenmetrazine are stereoselective, with the dextro (+) isomer generally being more potent than the levo (-) isomer. nih.gov In terms of central stimulation, the dextro isomer is approximately four times more effective than the levo isomer. wikipedia.org This difference in potency is consistent with neurochemical findings; (+)-phenmetrazine is about five times more potent than (-)-phenmetrazine at promoting dopamine release. nih.gov This stereoselectivity extends to the prodrug, phendimetrazine. In studies with cocaine-trained rhesus monkeys, the (+) isomer of phendimetrazine was approximately five times more potent than the (-) isomer in producing cocaine-like discriminative stimulus effects, mirroring the stereoselectivity of its active metabolite, phenmetrazine. nih.gov Interestingly, while both optical isomers are equally effective in reducing food intake when administered subcutaneously in rats, the levo isomer is more effective when administered orally. wikipedia.org

Table 2: Stereoselectivity of Phenmetrazine Isomers

| Pharmacological Effect | Isomer Potency Comparison |

|---|---|

| Central Stimulation | Dextro (+) is ~4x more potent than Levo (-) wikipedia.org |

| Dopamine Release | Dextro (+) is ~5x more potent than Levo (-) nih.gov |

| Cocaine-like Effects (Prodrug) | Dextro (+) Phendimetrazine is ~5x more potent than Levo (-) nih.gov |

Neurobiological Studies in Preclinical Models

In Vitro Neurochemical Characterization (e.g., Rat Brain Synaptosomes, HEK293 Cells Expressing Human Monoamine Transporters)

trans-Phenmetrazine is a psychoactive compound that functions as a substrate for monoamine transporters, exhibiting a pronounced preference for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). Its principal mechanism of action is the induction of neurotransmitter release, a characteristic it shares with other psychostimulants such as amphetamine.

In competitive binding assays utilizing rat brain tissue, all four stereoisomers of phenmetrazine, as well as the (2S,5S)-isomer of phendimetrazine (B1196318), demonstrated the highest affinity for DAT, followed by NET, with weak affinity for SERT. This binding profile is corroborated by functional assays. For example, in rat brain synaptosomes, racemic this compound has been shown to elicit the release of both norepinephrine and dopamine.

More specific details regarding its potency have been elucidated through studies employing human embryonic kidney (HEK293) cells that express human monoamine transporters. In this model system, this compound is characterized as a potent and selective norepinephrine-dopamine releasing agent. The IC50 values, which denote the concentration of the drug required to inhibit 50% of the transporter's activity, were determined to be 25 nM for NET, 62 nM for DAT, and 1,200 nM for SERT.

| Transporter | IC50 (nM) for Inhibition of Uptake | Neurotransmitter Release |

|---|---|---|

| Norepinephrine Transporter (NET) | 25 | Potent Releaser |

| Dopamine Transporter (DAT) | 62 | Potent Releaser |

| Serotonin Transporter (SERT) | 1200 | Weak Releaser |

In Vivo Neurotransmitter Modulation (e.g., Extracellular Dopamine and Norepinephrine Levels in Rodent Brain)

In keeping with its in vitro profile as a dopamine and norepinephrine releaser, the administration of this compound in rodent models precipitates a significant elevation in the extracellular concentrations of these neurotransmitters in pivotal brain regions. In vivo microdialysis studies in the rat brain have revealed that systemic administration of this compound engenders a dose-dependent increase in extracellular dopamine levels within the nucleus accumbens, a critical node in the brain's reward circuitry. This dopaminergic effect is a common denominator among many stimulant drugs with a recognized potential for abuse.

Furthermore, this compound also augments extracellular norepinephrine levels in cerebral areas such as the prefrontal cortex. The concurrent elevation of both dopamine and norepinephrine is believed to constitute the underlying neurochemical substrate for the drug's stimulant, anorectic, and reinforcing properties.

Preclinical Behavioral Pharmacology

Drug discrimination paradigms in animal models are instrumental in assessing the subjective effects of a compound. In these experimental setups, animals are trained to differentiate the internal cues elicited by a specific drug from those of a placebo. This compound has been demonstrated to produce discriminative stimulus effects that are analogous to those of both cocaine and d-amphetamine.

In rats trained to discriminate d-amphetamine (1.0 mg/kg) from saline, this compound induced a dose-dependent increase in responding on the d-amphetamine-appropriate lever. The ED50 value for this compound in this assay was 1.0 mg/kg, which was identical to that of cocaine and comparable to the ED50 of d-amphetamine itself (0.3 mg/kg). These findings suggest that the subjective effects of this compound are akin to those of well-established psychostimulants.

| Drug | ED50 (mg/kg) for d-Amphetamine-like Discriminative Stimulus Effects in Rats |

|---|---|

| d-Amphetamine | 0.3 |

| Cocaine | 1.0 |

| Phenmetrazine | 1.0 |

The reinforcing efficacy of a drug is a crucial determinant of its abuse liability and is conventionally evaluated in self-administration paradigms. Research in rhesus monkeys trained to self-administer cocaine has substantiated that this compound also functions as a positive reinforcer. In these experiments, both phenmetrazine and the related compound phendimetrazine sustained self-administration behavior. The maximal rates of response elicited by phenmetrazine were comparable to those observed with cocaine, suggesting a similar degree of reinforcing efficacy.

Investigation of Specific Receptor and Transporter Binding Profiles (e.g., VMAT2, TAAR1 where assessed)

Beyond its primary interactions at the cell surface monoamine transporters, the comprehensive neuropharmacological profile of this compound may encompass interactions with other intracellular targets. The vesicular monoamine transporter 2 (VMAT2) is responsible for the sequestration of cytosolic monoamines into synaptic vesicles. Amphetamine and its congeners are known to interact with VMAT2, thereby disrupting the vesicular storage of dopamine and promoting its non-exocytotic release. While direct binding data for this compound at VMAT2 are not extensively detailed in the available literature, its classification as a releasing agent intimates a potential interaction with this transporter, in a manner analogous to other amphetamine-type stimulants.

Metabolism Research in Preclinical Systems

In Vitro Metabolism Studies (e.g., Human CYP Isoenzymes, Microbial Biotransformation)

In vitro systems are fundamental for elucidating the specific enzymes and pathways involved in the metabolism of trans-phenmetrazine. These studies often utilize human-derived enzyme preparations to predict human metabolism and microbial systems as a tool for producing metabolites.

Human CYP Isoenzymes: The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of xenobiotics. nih.govresearchgate.net While specific data on this compound is limited, studies on structurally related analogs provide insight into the likely participating isoenzymes. For instance, the metabolism of 3-fluorophenmetrazine (B1651833) (3-FPM) has been investigated using human CYP isoenzymes to identify the phase I metabolic pathways. nih.gov Similarly, research on other phenmetrazine derivatives helps to identify which CYPs are likely involved in the key oxidative reactions, such as hydroxylation and N-oxidation. nih.gov Protocols for this type of research, known as CYP phenotyping, typically involve using recombinant CYPs or human liver microsomes (HLM) along with specific chemical inhibitors to pinpoint the contribution of individual enzymes like CYP1A2, CYP2D6, and CYP3A4. researchgate.netnih.gov

Microbial Biotransformation: Microbial systems can serve as valuable in vitro models that sometimes mimic mammalian metabolism and can be used to generate significant quantities of metabolites for structural identification. nih.gov The biotransformation of the related compound 3-FPM was studied using the bacterium Pseudomonas Putida and in wastewater, which identified microbial biotransformation products (MBPs). nih.gov The primary MBPs for 3-FPM included the N-oxide and products of hydroxylation and subsequent oxidation at the alpha-methyl position. nih.gov This approach demonstrates the utility of microorganisms in predicting and producing metabolites of phenmetrazine-related compounds.

In Vivo Metabolism in Animal Models (e.g., Rat, Guinea Pig, Tamarin Monkey)

Animal models are essential for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a compound. Studies on this compound and its prodrug, phendimetrazine (B1196318), have been conducted in several species.

Rat: The rat is a widely used model in metabolic research. Studies have shown that phendimetrazine, the N-methylated prodrug of phenmetrazine, is metabolized to this compound in rats. nih.gov This conversion is critical to the pharmacological activity of phendimetrazine, suggesting it functions as a prodrug that is converted to the active metabolite, phenmetrazine. nih.gov In vivo microdialysis studies in rats have demonstrated that intravenously administered phenmetrazine leads to dose-related increases in extracellular dopamine (B1211576), confirming its activity in the central nervous system after metabolic formation. nih.gov Research on the analog 3-FPM has also utilized the rat model to identify in vivo metabolites from urine samples. nih.gov

Guinea Pig: The metabolism of phenmetrazine has been examined in guinea pigs, revealing significant species-specific differences compared to other animals like the rat. portlandpress.com In the guinea pig, the primary metabolic attack occurs on the morpholine (B109124) ring rather than the aromatic ring. portlandpress.com This is in contrast to aromatic hydroxylation seen in other species. This highlights the importance of using multiple animal models in preclinical studies, as metabolic pathways can vary considerably.

Tamarin Monkey: The tamarin monkey has been used as a non-human primate model for phenmetrazine metabolism. portlandpress.com When [14C]-labeled phenmetrazine was administered intramuscularly to tamarin monkeys, approximately 72% of the dose was excreted in the urine within 24 hours. portlandpress.com A significant portion of the excreted substance (nearly half, or 33% of the total dose) was the unchanged drug. portlandpress.com The metabolic profile in the tamarin monkey showed similarities to that in humans, particularly in the types of metabolites formed, although the proportions differed. portlandpress.com

Identification and Characterization of Metabolites (e.g., Lactam, Phenolic, Glucuronide Conjugates)

A key goal of metabolism studies is the identification and structural elucidation of metabolites. For this compound, several major metabolites have been identified across different species through techniques like radiochromatogram scanning, mass spectrometry, and proton resonance spectroscopy. portlandpress.com

The primary metabolic pathways include:

Aromatic Hydroxylation: This phase I reaction introduces a hydroxyl group onto the phenyl ring, forming a phenolic metabolite. portlandpress.com This metabolite was identified as a para-substituted hydroxyphenmetrazine. portlandpress.com

Oxidation of the Morpholine Ring: Another significant phase I pathway involves the oxidation of the carbon atom adjacent to the nitrogen in the morpholine ring, leading to the formation of a lactam metabolite (Fenmetramide). portlandpress.com

Conjugation: The phenolic metabolite undergoes phase II metabolism, primarily through glucuronidation, to form a glucuronide conjugate, which facilitates excretion. portlandpress.com

The relative amounts of these metabolites vary significantly between species, as detailed in the table below. portlandpress.com

Table 1: Distribution of Phenmetrazine and its Major Metabolites in Urine Across Different Species

| Compound | Rat (% of 24h urinary ¹⁴C) | Guinea Pig (% of 24h urinary ¹⁴C) | Tamarin Monkey (% of 24h urinary ¹⁴C) |

|---|---|---|---|

| Unchanged Phenmetrazine | ~11% | ~2% | ~33% |

| Phenolic Metabolite (Free & Conjugated) | ~68% | ~19% | ~14% |

| Lactam Metabolite | ~16% | ~74% | ~12% |

Data sourced from Franklin (1974). portlandpress.com

Predictive Computational Modeling for Metabolism Pathways (In Silico Approaches)

In silico, or computational, methods are increasingly used in early drug discovery to predict the metabolic fate of new chemical entities. researchgate.netnih.gov These approaches can forecast various ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify potential metabolic liabilities before extensive laboratory testing is undertaken. researchgate.net

For a compound like this compound, computational models can be applied to:

Predict Sites of Metabolism (SoM): Algorithms can analyze the chemical structure of this compound to predict which atoms are most susceptible to metabolism by enzymes like CYPs. researchgate.net This can help anticipate the formation of metabolites such as the observed phenolic and lactam products.

Model Enzyme-Substrate Interactions: Molecular docking simulations can model how this compound fits into the active site of various CYP isoenzymes. researchgate.net This can help predict which specific enzymes are most likely responsible for its metabolism.

Forecast Metabolic Pathways: More complex systems can integrate predictions of SoM and enzyme interactions to construct entire metabolic pathways, showing the likely sequence of biotransformations from the parent drug to its primary and secondary metabolites. ymerdigital.com

While specific in silico studies focused solely on this compound are not extensively published, the available computational tools and methodologies are well-suited to model its metabolism and can serve as a valuable predictive tool in preclinical assessment. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical separation, enabling the isolation of trans-phenmetrazine from complex matrices, including synthetic byproducts, related isomers, or biological samples. The choice of chromatographic technique is dictated by the analyte's properties and the research objective, with gas and liquid chromatography being the most prevalent methods.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust technique for the analysis of volatile compounds like phenmetrazine. For effective analysis, derivatization is often employed to improve chromatographic behavior and thermal stability. nih.govresearchgate.net For instance, derivatization with trifluoroacetic anhydride (TFAA) has been shown to dramatically improve the separation of phenmetrazine isomers. nih.gov Another approach involves derivatization with methyl chloroformate or perfluorooctanoyl chloride, which allows for sensitive detection and quantification in biological samples like urine. nih.govnih.gov

A typical GC method involves an instrument equipped with a capillary column, such as an HP-5MS (or equivalent), which is a low-polarity stationary phase suitable for separating a wide range of compounds. swgdrug.org The operating conditions are optimized to achieve separation, including injector temperature, oven temperature programming, and carrier gas flow rate. swgdrug.org

Table 1: Example GC-MS Parameters for Phenmetrazine Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent Gas Chromatograph with MS detector |

| Column | HP-5MS (30m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temp. | 280°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min |

| Injection | 1 µL, Split Ratio = 25:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | ~6.58 min |

Data sourced from a monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory. swgdrug.org

Liquid chromatography offers a versatile alternative to GC, particularly for compounds that are not easily volatilized. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), provide high-resolution separation and are readily coupled with mass spectrometry. bjbms.org

For phenmetrazine and its analogues, reversed-phase chromatography is commonly used. Separation can be achieved on columns like a Kinetex phenyl-hexyl column under isocratic conditions. nih.gov A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov UHPLC systems enhance separation efficiency and reduce analysis time by using columns with smaller particle sizes and operating at higher pressures. thermofisher.com The elevated temperature capabilities of some UHPLC systems can further decrease mobile phase viscosity, allowing for faster separations without compromising resolution. thermofisher.com

Table 2: Example LC-MS Parameters for Phenmetrazine Analogue Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent 1100 HPLC system |

| Column | Kinetex phenyl-hexyl (2.6 µm, 100 x 2.10 mm) |

| Mobile Phase | 95% water / 5% acetonitrile (both with 0.1% formic acid) |

| Flow Rate | 0.2 mL/min |

| Column Temp. | 30°C |

| Detection | Mass Spectrometry (Positive Electrospray Mode) |

These parameters were used for the analysis of methylphenmetrazine isomers, demonstrating a methodology applicable to this compound. nih.gov

Mass Spectrometry (MS) Techniques for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural identification and characterization of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte and its fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govwvu.edu This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Instruments like the Q Exactive system, which combines a quadrupole mass filter with an Orbitrap mass analyzer, are frequently used for this purpose. nih.gov HRMS is essential for confirming the identity of this compound and for identifying unknown metabolites or degradation products in research settings.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically used to generate structural information by fragmenting a selected precursor ion and analyzing its product ions. nih.gov This process, known as collision-induced dissociation (CID), produces a characteristic fragmentation pattern or "fingerprint" that can be used for unambiguous identification. nih.govnih.gov In the analysis of phenmetrazine analogues, increasing the fragmentor voltage in the mass spectrometer's source can induce in-source CID, providing valuable structural fragments. nih.gov The detailed analysis of these fragmentation pathways is fundamental for the structural elucidation of the parent compound and its metabolites. nih.govnih.gov

Table 3: Key Mass Fragments for Phenmetrazine (EI-MS)

| m/z Value | Interpretation |

|---|---|

| 177 | Molecular Ion [M]⁺ |

| 162 | [M - CH₃]⁺ |

| 148 | [M - C₂H₅]⁺ |

| 132 | [M - C₂H₅N]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl ion [C₆H₅]⁺ |

Fragmentation data obtained under Electron Ionization (EI) conditions. swgdrug.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR and ¹³C NMR are the primary experiments conducted.

In the ¹H NMR spectrum of phenmetrazine, the chemical shifts and coupling constants of the protons provide information about their chemical environment and spatial relationships. The trans-configuration of the methyl and phenyl groups on the morpholine (B109124) ring can be confirmed by the coupling constants between adjacent protons. nih.gov For example, a large coupling constant (J value) between protons H5 and H6 in a phenmetrazine analogue (around 9.9 Hz) is indicative of a trans-diaxial relationship, confirming the threo conformation. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phendimetrazine (B1196318) |

| 4-methylphenmetrazine (4-MPM) |

| 3-fluorophenmetrazine (B1651833) (3-FPM) |

| Trifluoroacetic anhydride (TFAA) |

| Methyl chloroformate |

Integration of Multi-Platform Analytical Approaches for Comprehensive Characterization

A thorough and unambiguous characterization of this compound necessitates the integration of multiple analytical platforms. This strategy ensures a comprehensive understanding of the molecule's identity, purity, and structural configuration by leveraging the distinct advantages of various sophisticated techniques. Relying on a single analytical method is often insufficient for complete characterization, especially when differentiating between isomers or confirming specific stereochemistry. nih.govnih.govchromatographyonline.com The combination of chromatographic, spectroscopic, and mass spectrometric methods provides complementary data points that, when synthesized, yield a complete and reliable analytical profile. nih.govresearchgate.net

The power of a multi-platform approach is particularly evident in the analysis of phenmetrazine and its analogues. nih.gov For instance, while chromatographic techniques are adept at separating compounds, mass spectrometry is essential for identifying them based on their mass-to-charge ratio. Furthermore, spectroscopic methods and advanced structural analysis techniques are often required for definitive confirmation of the compound's three-dimensional structure, such as its trans-configuration. nih.govresearchgate.net

Research on phenmetrazine derivatives illustrates the synergy of these integrated platforms. nih.gov Analytical workflows often begin with a separation technique, followed by detection and structural elucidation methods.

Key Integrated Analytical Platforms:

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for separating the target compound from impurities, synthetic byproducts, or isomeric variations. chromatographyonline.comresearchgate.net In some cases, initial chromatographic methods may fail to separate closely related isomers, necessitating derivatization of the analyte to enhance chromatographic resolution. researchgate.net

Mass Spectrometry (MS): Often coupled with chromatography (e.g., GC-MS, LC-MS), mass spectrometry provides critical information on the molecular weight and fragmentation patterns of the analyte. nih.gov The fragmentation pattern serves as a chemical fingerprint, aiding in the unambiguous identification of the compound. researchgate.netnih.gov High-resolution mass spectrometry can further provide the elemental composition, increasing confidence in the identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is an indispensable tool for elucidating the precise molecular structure. It provides detailed information about the chemical environment of atoms within the molecule, which is crucial for confirming the connectivity of the atoms and the trans-isomer configuration. nih.gov

X-ray Crystallography: This technique provides the most definitive evidence of a molecule's three-dimensional structure and stereochemistry. nih.govresearchgate.net For this compound and its analogues, X-ray crystallography can unequivocally confirm the trans-orientation of the substituents on the morpholine ring, which is a critical aspect of its chemical identity. nih.gov

The integration of these platforms provides a layered, cross-validating approach to chemical analysis. Research findings on related phenmetrazine compounds have demonstrated that this combination is highly effective for providing comprehensive data on newly synthesized substances. nih.gov For example, the synthesis of phenmetrazine analogues typically results in the formation of the more stable trans-isomer, a fact that is confirmed through these rigorous, multi-faceted analytical procedures. nih.gov

Research Findings from Integrated Methodologies

The table below summarizes how different analytical techniques are integrated to provide a comprehensive characterization of phenmetrazine-related compounds, illustrating the type of data obtained from each platform.

| Analytical Platform | Primary Data/Information Obtained | Application in Comprehensive Characterization |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time, mass-to-charge ratio (m/z), and fragmentation patterns. | Provides initial identification and purity assessment. Fragmentation patterns help in distinguishing between structural isomers. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Retention time and peak purity. | Separates the target compound from non-volatile impurities and quantifies its purity. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (δ), coupling constants (J), and signal integration. | Confirms the molecular structure, atom connectivity, and the relative orientation of substituents (cis/trans). nih.gov |

| X-ray Crystallography | Three-dimensional molecular structure and crystal lattice parameters. | Offers definitive confirmation of the absolute stereochemistry, including the trans-configuration of the molecule. nih.govresearchgate.net |

Future Directions in Trans Phenmetrazine Research

Elucidating Novel Mechanisms Beyond Canonical Monoamine Transporters

While the primary mechanism of action for trans-phenmetrazine involves the inhibition and reversal of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT) transporters, emerging research suggests that its pharmacological profile may not be exclusively defined by these interactions. nih.govdrugbank.com Future investigations are increasingly focused on identifying and characterizing its effects on alternative molecular targets.

One promising area of exploration is the family of Trace Amine-Associated Receptors (TAARs), particularly TAAR1. nih.govfrontiersin.org These G-protein coupled receptors are known to be activated by various amphetamine-like psychostimulants and can modulate monoaminergic neurotransmission. nih.goved.ac.uk It is hypothesized that compounds like this compound could act as agonists at TAAR1, a mechanism that might contribute to or modulate their primary effects on monoamine transporters. nih.gov Research into TAAR1 is compelling because its activation can influence dopamine system activity, suggesting a potential layer of complexity in the action of monoamine releasers. frontiersin.org The interaction of amphetamine derivatives with TAAR1 has been shown to trigger cAMP production in cell-based assays, indicating a direct receptor-mediated action. nih.gov Elucidating whether this compound or its metabolites bind to and activate TAAR1 or other TAAR subtypes could provide a more complete picture of its neuropharmacological effects.

Further research could also investigate potential interactions with other receptor systems, such as vesicular monoamine transporters (VMAT2). Although the parent compound, phenmetrazine, has shown not to interact significantly with VMAT2 at relevant concentrations, the subtle structural variations in its analogs warrant further investigation to definitively rule out such mechanisms. nih.gov

Exploring Enantiomeric Specificity in Diverse Research Models

This compound exists as a pair of enantiomers, (+)-trans-phenmetrazine and (-)-trans-phenmetrazine, and there is substantial evidence that these stereoisomers possess distinct pharmacological properties. nih.gov Historically, research on related compounds has demonstrated that biological activity is often stereoselective. For instance, studies on the isomers of phenmetrazine and its prodrug, phendimetrazine (B1196318), revealed that the (+)-enantiomers are generally more potent in their effects on the dopamine system and in producing behavioral effects analogous to cocaine in preclinical models. nih.gov

Future research must systematically explore the enantiomeric specificity of this compound across a variety of research models. This includes detailed in vitro studies using rat brain synaptosomes or cells expressing human transporters to precisely quantify the potency and efficacy of each enantiomer at DAT, NET, and SERT. nih.govresearchgate.net Electrophysiological studies, such as those using voltage-clamped Xenopus oocytes expressing human DAT, can further dissect the functional consequences of enantiomer binding, distinguishing between substrate-like inward currents and inhibitor-like blockade of transporter function. researchgate.net

| Research Model | Application for Enantiomer Research | Key Findings from Related Compounds |

| Rat Brain Synaptosomes | Quantify inhibition (IC₅₀) and release (EC₅₀) potency at DAT, NET, SERT. nih.gov | (+)-isomers of phenmetrazine show greater potency at DAT. nih.gov |

| HEK293 Cells | Assess uptake inhibition in cells expressing specific human transporters. nih.govresearchgate.net | Fluorinated phenmetrazine isomers show potent effects at DAT and NET. nih.gov |

| Xenopus Oocytes | Differentiate between substrate (induces current) and inhibitor (blocks current) activity at hDAT. researchgate.net | (+)-Phenmetrazine induces a more potent inward current at hDAT than the (-)-isomer. researchgate.net |

| In Vivo Microdialysis | Measure real-time changes in extracellular monoamine levels in specific brain regions of awake animals. researchgate.net | Phendimetrazine increases nucleus accumbens dopamine levels. researchgate.net |

| Drug Discrimination Studies | Assess the subjective behavioral effects and potency of each enantiomer in trained animals. nih.gov | (+)-Phenmetrazine is more potent in substituting for the discriminative stimulus effects of cocaine. nih.gov |

Developing Advanced Preclinical Models for Neuropharmacological Research

To deepen the understanding of this compound's neuropharmacology, future research will benefit from the adoption of advanced and alternative preclinical models. nih.gov While traditional models like rodent brain synaptosomes and behavioral assays in rats and monkeys have provided a foundational understanding, newer methodologies can offer unique insights into complex neural processes. nih.govnih.gov

The use of invertebrate models, such as Drosophila melanogaster (fruit flies), presents a powerful tool for high-throughput genetic screening to identify novel genes and pathways that mediate the effects of psychoactive compounds. nih.gov Similarly, the zebrafish (Danio rerio) model, with its genetic tractability and transparent larvae, allows for real-time imaging of neuronal activity and development, offering a window into how substances like this compound might impact neural circuits. nih.gov

At the cellular level, the development of in vitro models using human-derived cells, such as induced pluripotent stem cells (iPSCs) differentiated into specific neuronal subtypes (e.g., dopaminergic neurons), can provide a more translationally relevant platform. These models can be used to study species-specific effects and the impact of genetic variability on drug responses. Furthermore, the application of advanced techniques like electroencephalography (EEG) in models like adult zebrafish could offer novel ways to assess the compound's effects on brain-wide electrical activity. nih.gov

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction and Design

Computational chemistry and molecular modeling are indispensable tools for predicting the pharmacological properties of novel psychoactive substances and for guiding the design of new chemical entities. researchgate.net For this compound and its analogs, these approaches can be used to build robust structure-activity relationship (SAR) models. nih.govresearchgate.net

By analyzing a series of related phenmetrazine analogs, researchers can identify the specific structural modifications—such as substitutions on the phenyl ring or alterations to the morpholine (B109124) ring—that influence potency and selectivity for monoamine transporters. nih.govresearchgate.net For example, studies on fluorinated and methylated phenmetrazine analogs have already demonstrated how the position of a substituent on the phenyl ring can dramatically alter a compound's activity, particularly its relative effects on serotonin transporters. nih.govresearchgate.net

Future computational work should involve creating quantitative structure-activity relationship (QSAR) models. researchgate.net These models use statistical methods to correlate chemical structures with biological activity, allowing for the prediction of transporter affinity and substrate/inhibitor properties for yet-unsynthesized analogs. researchgate.net Molecular docking simulations, which model the interaction between a ligand and the three-dimensional structure of its target protein (e.g., DAT), can provide atomic-level insights into the binding modes of this compound enantiomers. mdpi.com This can help explain observed differences in potency and guide the design of analogs with tailored pharmacological profiles. Such in silico studies, when combined with empirical testing, can accelerate the characterization of new compounds and provide a deeper understanding of the molecular determinants of their activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.